molecular formula C10H17Cl2N3O B1414561 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229625-48-2

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1414561
CAS No.: 1229625-48-2
M. Wt: 266.16 g/mol
InChI Key: POMYKVFATKJPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride is a chemically sophisticated hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It integrates a pyrimidin-4-ol scaffold, a privileged structure in drug discovery, with a piperidine moiety, a nitrogen heterocycle of exceptional significance in the pharmaceutical industry . Piperidine derivatives are foundational building blocks, present in more than twenty classes of marketed drugs and numerous alkaloids, due to their favorable physicochemical properties and broad biological activity profile . This molecular architecture makes the compound a valuable template for probing novel biological pathways. The primary research utility of this compound lies in its potential as a precursor or intermediate for the synthesis of novel bioactive molecules. Piperidine-based compounds demonstrate a wide spectrum of biological activities, underpinning their importance in developing therapeutic agents . The specific piperidine-pyrimidine hybrid structure is of high interest for constructing potential inhibitors and molecular probes. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of candidates for conditions such as hematological cancers, where related piperidin-4-one derivatives have shown promise by modulating apoptosis-related genes like p53 and Bax . Furthermore, the piperidine ring is a key feature in synthetic derivatives evaluated for diverse applications, including anti-inflammatory and antioxidant agents, highlighting the versatility of this core structure in hit-to-lead optimization campaigns . The dihydrochloride salt form ensures enhanced solubility and stability, facilitating its use in various in vitro assay systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMYKVFATKJPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, also known by its CAS number 1361112-84-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula C10H17Cl2N3OC_{10}H_{17}Cl_2N_3O and a molecular weight of approximately 266.17 g/mol. It is primarily studied for its inhibitory effects on various biological targets, including kinases and other enzymes.

Research indicates that this compound exhibits significant activity against glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to interact effectively with the active site of GSK-3β, leading to inhibition of its activity. This inhibition can have downstream effects on cellular signaling pathways that are critical for cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses antioxidant properties, which are crucial for protecting cells from oxidative stress. A study evaluating the antioxidant activity of various pyrimidine derivatives found that compounds similar to 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol showed promising results, with some derivatives achieving an IC50 value indicative of moderate antioxidant activity .

Case Studies and Research Findings

  • Anticancer Activity : In a study focused on pyrimidine derivatives, this compound was evaluated for its potential anticancer effects. Results indicated that the compound could induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent .
  • Neuroprotective Effects : Another area of interest is the neuroprotective properties of this compound. Research has shown that it may mitigate neuronal damage in models of neurodegeneration, potentially through its action on GSK-3β and related pathways .
  • Metabolic Stability : The metabolic stability of this compound has been assessed using human liver microsomes. Findings suggest that while the compound exhibits some metabolic degradation, modifications to its structure could enhance its stability and efficacy .

Comparative Biological Activity Table

Compound Target IC50 (µM) Activity Type
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-olGSK-3β0.048Inhibitor
Pyrimidine Derivative A (similar structure)Antioxidant1.1Moderate Activity
Pyrimidine Derivative BAnticancer0.360High Activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Implications

Compound Name Substituents/Modifications Piperidine Position Key Functional Groups Potential Implications
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride Methyl (C6), piperidin-3-yl (C2) 3-yl Hydroxyl, Methyl, Amine (HCl salt) Enhanced solubility (HCl salt); H-bonding via hydroxyl
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride Pyrrolidin groups (5-membered ring) N/A (pyrrolidin) Hydroxyl, Amine (HCl salt) Reduced steric bulk vs. piperidine; altered binding kinetics
6-(Piperidin-4-yl)pyrimidin-4-ol Piperidin-4-yl (C6), no methyl 4-yl Hydroxyl Positional isomerism may affect target interaction
6-(Piperidin-3-yl)nicotinamide dihydrochloride Nicotinamide (C6), piperidin-3-yl (C2) 3-yl Amide, Amine (HCl salt) Amide group may improve metabolic stability

Key Research Findings

Piperidine Position and Hydrogen Bonding: The 3-yl position of the piperidine group in the target compound may facilitate unique hydrogen-bonding networks compared to 4-yl analogs (e.g., 6-(piperidin-4-yl)pyrimidin-4-ol). Such interactions are critical for crystal packing and molecular recognition in biological systems .

Impact of Methyl and Amine Modifications :

  • The methyl group at position 6 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The dihydrochloride salt counteracts this by improving ionization .
  • In contrast, the amide group in 6-(piperidin-3-yl)nicotinamide dihydrochloride introduces polarity and metabolic stability, suggesting divergent therapeutic applications (e.g., kinase inhibitors vs. antimicrobial agents) .

Heterocyclic Ring Variations :

  • Replacing piperidine with pyrrolidine (a 5-membered ring) reduces ring size and conformational flexibility. This may alter binding affinity to targets like G-protein-coupled receptors (GPCRs) or ion channels .

Safety and Reactivity :

  • Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid (), the target compound lacks reactive chloro or carboxylic acid groups, likely improving its safety profile and stability under physiological conditions.

Preparation Methods

Synthesis via Condensation of Pyrimidine Precursors

This route involves initial formation of the pyrimidine ring through condensation of suitable amidines or β-dicarbonyl compounds with halogenated intermediates.

Key steps:

  • Formation of the pyrimidine core:

    • Condensation of β-ketoesters or β-dicarbonyl compounds with amidines under acidic or basic conditions.
    • Example: Condensation of thiophene ester derivatives with isonicotinonitrile, followed by chlorination to introduce the chlorine at the 4-position.
  • Chlorination at the 4-position:

    • Use of Vilsmeier reagent or phosphorus oxychloride to selectively chlorinate the pyrimidine ring, yielding 4-chloropyrimidine intermediates.
  • Substitution at the 2-position:

    • Nucleophilic substitution with piperidine derivatives or amines to introduce the piperidin-3-yl group.
    • This often involves nucleophilic displacement of the chloride with piperidine or its derivatives under reflux conditions.

Reductive Amination and Functionalization

  • The introduction of the methyl group at position 6 can be achieved via methylation of the pyrimidine ring, often using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • For the piperidin-3-yl substitution, reductive amination of aldehyde intermediates with piperidine derivatives is common, employing reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.

Final Salt Formation

  • The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether, methanol), ensuring high purity and stability of the compound.

Specific Research Findings and Protocols

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of pyrimidine core Condensation of β-dicarbonyl with amidines Variable, often >80%
2 Chlorination at 4-position Vilsmeier reagent or phosphorus oxychloride 98% yield reported
3 Nucleophilic substitution at 2-position Piperidine derivatives, reflux Variable, optimized for selectivity
4 Methylation at 6-position Methyl iodide, base Typically high yield
5 Reductive amination Sodium triacetoxyborohydride, aldehyde intermediates Good yields (~84%)
6 Salt formation HCl in methanol or ether Quantitative conversion to dihydrochloride

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselective chlorination and substitution at the 4- and 2-positions respectively is critical. Use of protecting groups or controlled reaction conditions can improve selectivity.
  • Yield enhancement: Multi-step processes benefit from purification after each step, such as column chromatography or recrystallization.
  • Reagent choice: Milder reagents like Dess–Martin periodinane for oxidation steps and sodium triacetoxyborohydride for reductive amination are preferred for higher yields and fewer side reactions.

Summary of Synthesis Data

Method Key Reagents Typical Yield Remarks
Condensation + Chlorination β-dicarbonyl, amidines, Vilsmeier reagent 83-98% Efficient for core construction
Reductive Amination Sodium triacetoxyborohydride 63-84% For introducing piperidin-3-yl group
Methylation Methyl iodide High For methyl group at position 6
Salt Formation HCl in solvent Quantitative Stable dihydrochloride salt

Q & A

What are the established synthetic routes for 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, and how can its purity be validated?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization followed by piperidine ring coupling. For example, analogous compounds are synthesized via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., using dichloromethane as a solvent and sodium hydroxide for deprotonation) . Purification may include recrystallization or chromatography. Purity validation requires analytical techniques such as:

  • NMR spectroscopy (to confirm structural integrity),
  • HPLC (to assess purity >98%),
  • Mass spectrometry (for molecular weight confirmation) .

What safety protocols are recommended when handling this compound in laboratory settings?

Level: Basic
Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE): Lab coat, gloves, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Management: Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .
  • Emergency Response: Immediate decontamination with water in case of exposure, followed by medical evaluation for persistent symptoms .

How can computational methods optimize the synthesis of this compound?

Level: Advanced
Answer:
Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable reaction pathways and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and identify catalytic mechanisms . Machine learning models trained on analogous pyrimidine syntheses may further refine yield predictions .

How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Level: Advanced
Answer:
Contradictions in bioactivity (e.g., inhibitory potency variations) may arise from:

  • Assay Conditions: Differences in pH, temperature, or solvent systems (e.g., DMSO concentration affecting solubility) .
  • Cell Line Variability: Use standardized cell lines (e.g., HEK293 for receptor studies) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Statistical Rigor: Apply meta-analysis frameworks to reconcile data, adjusting for batch effects or outlier studies .

What strategies enhance the compound’s stability under varying experimental conditions?

Level: Advanced
Answer:
Stability optimization involves:

  • pH Control: Buffer solutions (pH 6–7) to minimize hydrolysis of the pyrimidine ring.
  • Temperature: Storage at −20°C in anhydrous conditions to prevent degradation .
  • Excipients: Lyophilization with stabilizers like trehalose for long-term storage .

Which analytical techniques are most effective for confirming the compound’s structural identity and purity?

Level: Basic
Answer:

  • X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers in the piperidine moiety .
  • FT-IR Spectroscopy: Validates functional groups (e.g., hydroxyl, amine) .
  • Elemental Analysis: Confirms stoichiometry of dihydrochloride salt .

How should researchers design experiments to study interactions between this compound and biological targets (e.g., kinases)?

Level: Advanced
Answer:

  • Molecular Docking: Use software like AutoDock to predict binding poses with target proteins (e.g., Src/Abl kinases) .
  • In Vitro Assays: Conduct competitive binding assays with radiolabeled ligands or fluorescence-based displacement .
  • Mutagenesis Studies: Identify critical residues via alanine scanning to validate binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.